6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
Overview
Description
6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another method involves the condensation of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed back to the carboxylic acid form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Esterification: Typically involves alcohols and acidic catalysts like sulfuric acid.
Hydrolysis: Requires water and a base or acid catalyst.
Major Products
The major products formed from these reactions include substituted naphthyridines, esters, and hydrolyzed carboxylic acids.
Scientific Research Applications
6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antibacterial and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . It can also interact with DNA and RNA, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of fluoroquinolone antibiotics.
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid: Another naphthyridine derivative with similar structural features.
Uniqueness
6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-2-1-5-7(12-6)8(13)4(3-11-5)9(14)15/h1-3H,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMFAOQKCBXMNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C(C2=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345142 | |
Record name | 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959277-17-9 | |
Record name | 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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